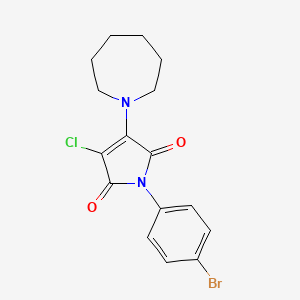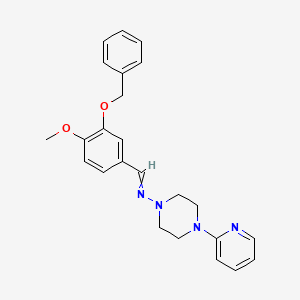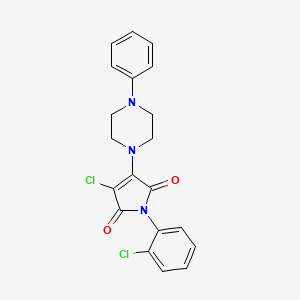
3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a bromophenyl group, and a chloropyrrole dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 4-bromophenyl-4-chloro-1H-pyrrole-2,5-dione intermediate. This intermediate can be synthesized through a halogenation reaction, where a pyrrole dione is treated with bromine and chlorine under controlled conditions.
The next step involves the introduction of the azepane ring. This can be achieved through a nucleophilic substitution reaction, where the intermediate is reacted with azepane in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: Utilized in the development of new materials and chemical processes, owing to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-azepanyl)-1-(4-chlorophenyl)-4-chloro-1H-pyrrole-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
3-(1-azepanyl)-1-(4-bromophenyl)-4-fluoro-1H-pyrrole-2,5-dione: Similar structure but with a fluoropyrrole group instead of a chloropyrrole group.
Uniqueness
The uniqueness of 3-(1-azepanyl)-1-(4-bromophenyl)-4-chloro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the azepane ring, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-1-(4-bromophenyl)-4-chloropyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c17-11-5-7-12(8-6-11)20-15(21)13(18)14(16(20)22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUBVSRMLKLNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360839 | |
| Record name | F3095-4033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6141-10-2 | |
| Record name | F3095-4033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B3473890.png)

![3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473901.png)
![3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473907.png)
![3-CHLORO-1-(2-CHLOROPHENYL)-4-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473928.png)
![1-(4-bromophenyl)-3-chloro-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473941.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473942.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473946.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473948.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473949.png)
![1-(4-bromophenyl)-3-chloro-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473970.png)
![Ethyl 3-[[4-chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B3473973.png)
![3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3473974.png)
